molecular formula C20H17FN2O3 B2776443 (3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione CAS No. 338750-20-2

(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione

Cat. No.: B2776443
CAS No.: 338750-20-2
M. Wt: 352.365
InChI Key: OXHSYTNVLWPFBC-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione is a synthetic organic compound with a complex structure It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a diacid or diester.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base like sodium hydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a condensation reaction with a suitable fluorophenyl aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Benzyl chloride, fluorophenyl aldehyde or ketone, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-acetyl-4-benzyl-3-[(4-chlorophenyl)methylidene]piperazine-2,5-dione
  • (3E)-1-acetyl-4-benzyl-3-[(4-bromophenyl)methylidene]piperazine-2,5-dione
  • (3E)-1-acetyl-4-benzyl-3-[(4-methylphenyl)methylidene]piperazine-2,5-dione

Uniqueness

The uniqueness of (3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione lies in its specific substitution pattern, particularly the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-14(24)22-13-19(25)23(12-16-5-3-2-4-6-16)18(20(22)26)11-15-7-9-17(21)10-8-15/h2-11H,12-13H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHSYTNVLWPFBC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)F)C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)F)/C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.